Product packaging for 1-Methoxyindolizine(Cat. No.:CAS No. 195615-15-7)

1-Methoxyindolizine

Cat. No.: B576109
CAS No.: 195615-15-7
M. Wt: 147.177
InChI Key: USVQHSBSQWHMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxyindolizine (CAS 195615-15-7) is a high-purity chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. Indolizines are a valuable class of heterocyclic organic compounds characterized by a fused pyrrole and pyridine ring structure . This unique fused ring system grants indolizines a wide range of chemical and biological properties, making them a significant scaffold in various research fields . In medicinal chemistry research, indolizine derivatives are investigated for their potential biological activities, which have been reported to include anti-inflammatory, antimicrobial, and anticancer properties . The structural motif is also of interest in materials science for the development of organic semiconductors and other advanced materials due to its unique electronic properties and structural versatility . Researchers utilize this compound as a key synthetic intermediate or building block for the development of novel substances in pharmaceutical and materials research . The molecular formula for this compound is C9H9NO, with a molecular weight of 147.17 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B576109 1-Methoxyindolizine CAS No. 195615-15-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195615-15-7

Molecular Formula

C9H9NO

Molecular Weight

147.177

IUPAC Name

1-methoxyindolizine

InChI

InChI=1S/C9H9NO/c1-11-9-5-7-10-6-3-2-4-8(9)10/h2-7H,1H3

InChI Key

USVQHSBSQWHMSX-UHFFFAOYSA-N

SMILES

COC1=C2C=CC=CN2C=C1

Synonyms

Indolizine, 1-methoxy- (9CI)

Origin of Product

United States

Synthetic Methodologies for 1 Methoxyindolizine and Its Derivatives

Classical Approaches in Indolizine (B1195054) Synthesis Applicable to Methoxy (B1213986) Derivatives

The foundational methods for constructing the indolizine core have been adapted over the years to accommodate a variety of substituents, including methoxy groups. These classical approaches remain relevant due to their straightforward nature and the availability of starting materials. researchgate.netrsc.org

Tschichibabin Reaction and Scholtz's Initial Indolizine Syntheses

The Tschichibabin reaction, first reported by Aleksei Chichibabin in 1924, is a condensation reaction used to synthesize pyridine (B92270) rings from aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org While primarily a method for pyridine synthesis, its principles of cyclocondensation are conceptually related to early indolizine syntheses. wikipedia.orgthieme.de The Scholtz synthesis, a more direct classical method for the indolizine scaffold, involves the reaction of a pyridinium (B92312) ylide with an α,β-unsaturated carbonyl compound. researchgate.netrsc.org These foundational methods have paved the way for more versatile strategies capable of producing substituted indolizines, including those with methoxy groups. researchgate.netrsc.org

1,3-Dipolar Cycloaddition Reactions in Indolizine Ring Construction

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for synthesizing the five-membered ring of the indolizine system. cdnsciencepub.comingentaconnect.com This reaction involves a 1,3-dipole, typically a pyridinium ylide, and a dipolarophile, which is usually an alkene or alkyne. organic-chemistry.orgwikipedia.org The reaction proceeds in a concerted, pericyclic manner, leading to the formation of a five-membered heterocyclic ring. scribd.com

The versatility of this method allows for the synthesis of a wide range of substituted indolizines. For instance, the reaction of pyridinium salts with electron-deficient alkynes in the presence of a base is a common strategy. researchgate.net A study reported the synthesis of 1-(2-chloroethyl)-3-ethyl 7-methoxyindolizine-1,3-dicarboxylate from the corresponding pyridinium salt and olefinic acid. cdnsciencepub.com This highlights the applicability of 1,3-dipolar cycloaddition in preparing methoxy-substituted indolizines.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Methoxyindolizine Synthesis

Pyridinium Salt Reactant Dipolarophile Product Reference
4-Methoxypyridinium salt Diethyl acetylenedicarboxylate (B1228247) Diethyl 7-methoxyindolizine-1,2-dicarboxylate cdnsciencepub.com

1,5-Dipolar Cycloaddition Reactions in Indolizine Scaffold Formation

Another key classical approach is the 1,5-dipolar cyclization. This intramolecular reaction involves a pyridinium ylide containing a tethered dipolarophile, leading to the formation of the indolizine ring system. This method is particularly useful for creating specific substitution patterns on the indolizine core.

Intermolecular Cyclisation Strategies for Fused-Ring Systems

Intermolecular cyclization strategies offer another avenue for the synthesis of indolizine and its fused-ring analogs. These methods often involve the reaction of two different molecular fragments that come together to form the bicyclic indolizine structure. A notable example is the gold-catalyzed intermolecular tandem cyclization/[4+3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones, which leads to the formation of researchgate.netCurrent time information in Bangalore, IN.oxazepino[5,4-a]indolizines. rsc.org While not directly yielding a simple methoxyindolizine, this methodology demonstrates the potential for constructing complex fused systems based on the indolizine scaffold.

Palladium-catalyzed intramolecular cyclization of alkynes and imines has also been reported as a novel method for indole (B1671886) synthesis, which could potentially be adapted for indolizine synthesis. organic-chemistry.org Furthermore, intramolecular Claisen condensations, such as the Dieckmann cyclization, are effective for forming five- and six-membered rings and have been used in the synthesis of indolizidine alkaloids. libretexts.orgbeilstein-journals.org

Modern and Advanced Synthetic Strategies for 1-Methoxyindolizine

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the indolizine nucleus, including those bearing a methoxy substituent. These advanced strategies often employ transition-metal catalysis and radical-mediated reactions to achieve high levels of selectivity and functional group tolerance.

Radical-Induced Cyclization and Cross-Coupling Approaches

Radical-induced cyclization reactions have emerged as a powerful tool in heterocyclic synthesis. mdpi.com These reactions can be initiated by various means, including photoinduced processes. nih.gov For instance, a visible-light-promoted, catalyst-free method has been developed for the synthesis of trifluoromethylated dihydropyrido[1,2-a]indolone skeletons through a cascade cyclization mediated by trifluoromethyl radicals. beilstein-journals.org This demonstrates the potential of radical cyclizations to construct the core indolizine structure under mild conditions.

Cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds, are another cornerstone of modern organic synthesis. wikipedia.orgnih.gov These reactions, often catalyzed by palladium, have been extensively used in the synthesis of various heterocyclic compounds. nih.govmdpi.com A C3–N1′ cross-coupling reaction of indoles using N-methoxyindoles as N-electrophilic indole reagents in the presence of a Lewis acid has been demonstrated. researchgate.net While focused on indole chemistry, this highlights the growing interest in using methoxy-activated substrates in coupling reactions. The development of similar cross-coupling strategies for the synthesis of this compound is a promising area of research.

Table 2: Mentioned Chemical Compounds

Compound Name Structure
This compound
Diethyl 7-methoxyindolizine-1,2-dicarboxylate
1-(2-Chloroethyl)-3-ethyl 7-methoxyindolizine-1,3-dicarboxylate
researchgate.netCurrent time information in Bangalore, IN.oxazepino[5,4-a]indolizine
Trifluoromethylated dihydropyrido[1,2-a]indolone

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduction of waste. ajol.infomdpi.com These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. ajol.info

A notable MCR for the synthesis of indolizine derivatives involves the reaction of pyridines, α-halo carbonyl compounds, and electron-deficient alkenes. organic-chemistry.org This approach, often performed under transition-metal-free conditions with an oxidant like TEMPO, provides a convenient route to multisubstituted indolizines from readily available starting materials. organic-chemistry.org Another efficient one-pot synthesis involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, catalyzed by copper. organic-chemistry.org This process includes a copper-catalyzed bromination, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and aromatization. organic-chemistry.org

Furthermore, a novel three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols has been developed for the regiospecific synthesis of indolizines. acs.org This MCR proceeds under solvent- and metal-free conditions, highlighting its green credentials and high efficiency. acs.org The use of multicomponent strategies has also been extended to the synthesis of indolizine fluorophores through a palladium iodide-catalyzed oxidative aminocarbonylation process. bohrium.com

Table 1: Examples of One-Pot Multicomponent Reactions for Indolizine Synthesis
ReactantsCatalyst/ConditionsProduct TypeReference
Pyridines, α-halo carbonyl compounds, electron-deficient alkenesTEMPO (oxidant), transition-metal-freeMultisubstituted indolizines organic-chemistry.org
Pyridines, methyl ketones, alkenoic acidsCopper catalyst, solvent-freeDiversified indolizine derivatives organic-chemistry.org
2-(Pyridin-2-yl)acetates, ynals, alcohols/thiolsSolvent- and metal-freeRegiospecific indolizines acs.org
2-(Pyridin-2-yl)pent-4-yn-1-carbonyl compounds, amines, CO/airPdI2/KIN,N-disubstituted 2-(indolizin-3-yl)acetamides researchgate.net

Direct C-H Functionalization Methodologies of Indolizines

Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, offering an atom-economical and step-efficient way to modify complex molecules. pkusz.edu.cn This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov In recent years, significant progress has been made in the C-H functionalization of indolizines, enabling the formation of carbon-carbon, carbon-phosphorus, and carbon-sulfur bonds. researchgate.netresearchgate.net

The formation of C-C bonds through C-H activation is a highly sought-after transformation. frontiersin.org Transition metals like palladium, rhodium, and ruthenium have been instrumental in catalyzing these reactions. nih.govrsc.org For instance, rhodium(III) catalysis has been employed for the synthesis of aryl-substituted indolizines via C-H insertion. rsc.org Similarly, palladium-catalyzed direct arylation has been used to functionalize the six-membered ring of 6,5-fused heterocyclic systems. mdpi.com

Silver-mediated oxidative C-H functionalization has also proven to be an effective strategy. nih.gov A one-step synthesis of indolizines from ethyl 2-pyridylacetate (B8455688) and phenylacetylene (B144264) is achieved through a silver-mediated oxidative C-H functionalization followed by a 5-endo-dig cyclization. nih.gov This method demonstrates good functional group tolerance and selectivity. nih.gov

The introduction of phosphorus-containing moieties into organic molecules is of great interest due to their wide applications. frontiersin.org Direct C-H phosphonylation offers an efficient route to organophosphorus compounds, often avoiding the need for metal catalysts and pre-functionalized substrates. frontiersin.orgbeilstein-journals.org Electrochemical methods have emerged as a green and efficient approach for C-H phosphonylation. frontiersin.org For example, an electrochemical cross-dehydrogenative coupling of N-aryl-tetrahydroisoquinolines with phosphites has been reported to produce aminophosphonates in moderate to high yields. frontiersin.org

The construction of C-S bonds is crucial for the synthesis of many biologically active compounds and functional materials. diva-portal.org Direct C-H functionalization provides an efficient pathway for C-S bond formation. diva-portal.org Electrochemical methods have been successfully applied to the direct C-H thiolation of electron-rich arenes with thiols under catalyst- and oxidant-free conditions. frontiersin.org Furthermore, an electrochemical oxidative radical C-H sulfonylation of indolizines has been developed under mild, redox reagent-free, and metal catalyst-free conditions, yielding a series of sulfonylated N-heteroarenes. frontiersin.org

Table 2: C-H Functionalization of Indolizines
Bond FormedMethodCatalyst/ReagentKey FeaturesReference
C-CRhodium-catalyzed C-H insertionRhodium(III) catalystSynthesis of aryl-substituted indolizines rsc.org
C-CSilver-mediated oxidative C-H functionalizationAg2CO3One-step synthesis, good functional group tolerance nih.gov
C-PElectrochemical C-H phosphonylationGraphite rod anode, Pt plate cathodeMetal catalyst- and reagent-free frontiersin.org
C-SElectrochemical C-H sulfonylationCarbon rod anode, Pt or Ni cathodeRedox reagent- and metal catalyst-free frontiersin.org
Carbon-Phosphorus (C-P) Bond Formation via C-H Activation

Green Chemistry Techniques in Indolizine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netijrap.net In the context of indolizine synthesis, this has led to the development of more environmentally benign methodologies, with a particular focus on solvent-free reactions.

Solvent-free synthesis offers numerous advantages, including reduced environmental pollution, enhanced reaction rates, and often simpler work-up procedures. ijrap.netijrpr.com This approach aligns perfectly with the goals of sustainable chemistry. rsc.org

Several solvent-free methods for indolizine synthesis have been reported. A samarium-catalyzed C(sp³)–H bond activation enables the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. capes.gov.br Another notable example is the copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin under solvent-free conditions, which proceeds with high stereoselectivity and functional group tolerance. researchgate.netmdpi.com This reaction highlights the importance of catalysts and oxidants in facilitating chemical transformations in an environmentally friendly manner. mdpi.com Furthermore, a metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols provides a straightforward path to construct indolizines under solvent-free conditions. acs.org

Table 3: Solvent-Free Syntheses of Indolizine Derivatives
ReactantsCatalyst/ConditionsProduct TypeReference
2-Alkylazaarenes, propargylic alcoholsSamarium catalystBroad range of indolizines capes.gov.br
Pyridine, acetophenone, nitroolefinCuBr catalyst, (NH4)2S2O8 (oxidant)Indolizine derivatives researchgate.netmdpi.com
2-(Pyridin-2-yl)acetates, ynals, alcohols/thiolsMetal-freeRegiospecific indolizines acs.org
Pyridines, methyl ketones, alkenoic acidsCopper catalystDiversified indolizine derivatives organic-chemistry.org
Microwave Irradiation Techniques for Accelerated Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including indolizine derivatives. foliamedica.bgcem.com This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. foliamedica.bg

In the context of this compound synthesis, microwave irradiation can be applied to various cyclization and condensation reactions. For instance, the Biginelli condensation, a multicomponent reaction used to synthesize pyrimidine (B1678525) derivatives, has been successfully adapted to microwave conditions. foliamedica.bg While not directly a synthesis of this compound, this demonstrates the applicability of microwave heating for constructing heterocyclic systems that could be precursors or analogues.

One potential application of microwave assistance in this compound synthesis is in the intramolecular cyclization of suitably substituted pyridinium salts. The rapid heating can promote the formation of the indolizine ring system, potentially reducing the formation of side products and simplifying purification.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours foliamedica.bgcem.com
Energy Efficiency LowerHigher
Temperature Gradient Non-uniformUniform
Potential for Side Reactions HigherLower
Yields Often moderateOften improved foliamedica.bgcem.com
Sonication Methods for Enhanced Reaction Rates

Sonication, the application of ultrasound energy to a reaction mixture, provides another non-conventional method for enhancing reaction rates and yields. nih.govijera.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. ijera.com This can lead to the formation of highly reactive species and increase mass transfer, thereby accelerating the reaction. ijera.com

In the synthesis of this compound, sonication can be employed to promote key bond-forming steps. For example, in the preparation of precursor pyridinium salts or in the final cyclization step, sonication can help overcome activation energy barriers and improve the efficiency of the reaction. The use of probe-type sonicators allows for direct immersion into the reaction vessel, providing high-intensity energy transfer. nih.gov However, bath-type sonicators are also commonly used for their convenience and ability to process multiple samples simultaneously. nih.gov

The effectiveness of sonication can be influenced by several factors, including the frequency and power of the ultrasound, the solvent used, and the temperature of the reaction. Careful optimization of these parameters is crucial for achieving the desired enhancement in reaction rate and yield.

Precursor-Based Synthesis Pathways for this compound Architectures

The construction of the this compound framework heavily relies on the strategic choice of precursor molecules. The following sections detail synthetic routes starting from common heterocyclic building blocks.

Routes Originating from Pyrrole (B145914) Derivatives

The synthesis of indolizine scaffolds can be achieved through various methods starting from pyrrole derivatives. One of the classical approaches is the Clauson-Kaas pyrrole synthesis, which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) to form an N-substituted pyrrole. beilstein-journals.org This method provides a foundational N-substituted pyrrole which can then be further functionalized.

Another significant strategy is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine to yield a substituted pyrrole. wikipedia.org By choosing an appropriately substituted 1,4-dicarbonyl compound and a suitable amine, it is possible to construct a pyrrole ring that can be a precursor to the indolizine system.

Furthermore, the Hantzsch pyrrole synthesis, involving the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine, offers another versatile route to substituted pyrroles. wikipedia.org These pyrrole products can then undergo subsequent reactions to form the fused pyridine ring of the indolizine core. More modern methods, such as those involving copper-catalyzed reactions of aromatic olefins or alkynes with N,N-disubstituted formamides and trimethylsilyl (B98337) cyanide (TMSCN), have been developed for the synthesis of functionalized pyrroles, including 2-cyanopyrrole derivatives. frontiersin.org

Strategies Utilizing Pyridinium Salts as Key Intermediates

The use of pyridinium salts as precursors is a cornerstone in the synthesis of indolizines. researchgate.net This approach typically involves the generation of a pyridinium ylide, a 1,3-dipole, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an activated alkyne or alkene. cdnsciencepub.commdpi.com

The synthesis commences with the N-alkylation of a pyridine derivative to form a pyridinium salt. The choice of the alkylating agent is crucial as it will ultimately form part of the five-membered ring of the indolizine. For the synthesis of this compound derivatives, the pyridine ring can bear a methoxy substituent, or the methoxy group can be introduced at a later stage.

The reaction of the pyridinium salt with a base generates the pyridinium ylide in situ. This ylide then reacts with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, to afford the indolizine core. The regioselectivity of this cycloaddition is a key aspect to consider.

Table 2: Examples of Pyridinium Salt-Based Indolizine Synthesis

Pyridinium Salt PrecursorDipolarophileProductReference
Pyridinium salt with an electron-withdrawing groupAcetylenic dipolarophile1,2,3-trisubstituted indolizine cdnsciencepub.com
4-Morpholino pyridinium saltElectron-deficient acetyleneEthyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate
2-Acetyl pyridinium bromideElectron-withdrawing alkyne5-Acetyl-3-benzoylindolizine-1-carboxylate

Analogous Synthetic Transformations from Methoxyindole Precursors

While direct transformations from methoxyindoles to 1-methoxyindolizines are less common, the chemistry of methoxyindoles provides a basis for analogous synthetic strategies. clockss.orgnih.govmdpi.com For instance, the functionalization of the indole ring, particularly at the C2 and C3 positions, is well-established. nih.gov

One could envision a synthetic route where a 1-methoxyindole (B1630564) is first synthesized. clockss.org This could be achieved through the N-oxygenation of an indole followed by methylation. Subsequent manipulation of the pyrrole ring of the 1-methoxyindole, perhaps through ring-opening and re-cyclization with a suitable three-carbon fragment, could theoretically lead to the formation of a this compound.

Another approach could involve the synthesis of a 2-substituted or 3-substituted 1-methoxyindole, which could then undergo a ring-closing reaction to form the fused pyridine ring. clockss.orgresearchgate.net For example, a 1-methoxy-2-acylindole could potentially be condensed with a reagent providing the remaining atoms for the pyridine ring.

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired isomer is obtained. chemistrydocs.commasterorganicchemistry.com

Regioselectivity refers to the preference for bond formation at one position over another. wikipedia.org In the context of this compound synthesis, a key regioselective step is the [3+2] cycloaddition of a pyridinium ylide with an unsymmetrical alkyne. The orientation of the addition determines the substitution pattern on the resulting indolizine ring. The electronic nature of the substituents on both the ylide and the alkyne plays a crucial role in directing this selectivity. For instance, copper-catalyzed azide-alkyne cycloadditions often yield 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions can favor the 1,5-regioisomer. organic-chemistry.org Similar principles of catalyst and substituent control can be applied to indolizine synthesis to favor the formation of the desired regioisomer.

Stereoselectivity deals with the preferential formation of one stereoisomer over another. unacademy.commsu.edu If the synthesis of a this compound derivative creates one or more chiral centers, controlling the stereochemical outcome is essential. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.ch For example, in reactions involving additions to prochiral centers, the approach of the reagent can be directed by steric or electronic factors within the substrate or by a chiral catalyst, leading to the formation of one enantiomer or diastereomer in excess. The principles of Cram's rule and the Felkin-Ahn model are often used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center. msu.edu

Table 3: Factors Influencing Selectivity in Synthesis

Selectivity TypeControlling FactorsExample Application
Regioselectivity Electronic properties of reactants, catalyst choice, reaction conditions. wikipedia.orgorganic-chemistry.orgDirecting the cycloaddition of a pyridinium ylide to form a specific substituted indolizine.
Stereoselectivity Chiral substrates, chiral auxiliaries, chiral catalysts, steric hindrance. unacademy.comethz.chEnantioselective reduction of a ketone to form a specific alcohol stereoisomer.

Factors Influencing Regiochemical Outcomes

The regiochemistry of reactions involving the indolizine nucleus is heavily influenced by its electronic nature. The five-membered ring is electron-rich and thus more susceptible to electrophilic attack, whereas the six-membered ring is electron-deficient. usp.br Generally, electrophilic substitution occurs preferentially at the C-3 position, followed by the C-1 position, due to the superior stabilization of the cationic intermediate formed during the attack at C-3. usp.brjbclinpharm.org

The most prevalent methods for synthesizing substituted indolizines, including methoxy derivatives, are the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. ijettjournal.orgusp.br The final substitution pattern of the indolizine product is directly determined by the substituents present on the starting materials, namely the pyridine derivative and the reacting partner (e.g., α-haloketone or dipolarophile).

For the synthesis of 7-methoxyindolizine (B575445) derivatives, 4-methoxypyridine (B45360) is a common starting material. nih.govijper.org The reaction of a 4-methoxypyridinium salt with an electron-deficient alkyne, such as diethyl but-2-ynedioate or ethyl propiolate, in the presence of a base like potassium carbonate, leads to a highly regioselective 1,3-dipolar cycloaddition. nih.govijper.org In this reaction, the pyridinium ylide formed in situ acts as the 1,3-dipole. The substituents from the pyridinium salt determine the groups at positions 3 and 7, while the alkyne determines the substituents at positions 1 and 2.

A palladium-catalyzed, one-pot, three-component reaction of a bromopyridine, an imine, and carbon monoxide can generate a 1,3-dipole intermediate, which then undergoes cycloaddition with an alkyne to form highly substituted indolizines. nih.gov The regiochemical outcome is controlled by the specific components chosen for the reaction. For instance, using 2-bromopyridine, an N-aryl imine, and an alkyne like dimethylacetylenedicarboxylate (DMAD) allows for the modular construction of complex indolizines with specific substituent placements. nih.gov

The table below illustrates how the choice of reactants dictates the regiochemistry in the synthesis of various methoxyindolizine derivatives.

Starting 4-Methoxypyridinium Salt (Precursor)Alkyne ReactantProductReference
1-(2-(4-cyanophenyl)-2-oxoethyl)-4-methoxypyridin-1-ium bromideDiethyl but-2-ynedioateDiethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate nih.gov
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-methoxypyridin-1-ium bromideDiethyl but-2-ynedioateDiethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate researchgate.net
4-Methoxy-1-(2-(3-methoxyphenyl)-2-oxoethyl) pyridin-1-ium bromideDiethyl but-2-ynedioateDiethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate nih.gov
1-(2-(4-cyanophenyl)-2-oxoethyl)-4-methoxypyridinium bromideEthyl propiolateEthyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate ijper.org
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-methoxypyridinium bromideEthyl 2-butynoateEthyl 3-(4-fluorobenzoyl)-7-methoxy-2-methylindolizine-1-carboxylate ijper.org

Enantioselective and Diastereoselective Synthetic Approaches

The development of stereoselective methods for the synthesis of indolizine derivatives is an area of growing interest, particularly for creating chiral molecules with potential pharmaceutical applications. While enantioselective syntheses targeting the indolizine core are less common than for its isomer, indole iisc.ac.inrsc.org, diastereoselective approaches have been reported.

Diastereoselectivity is often achieved in reactions that create multiple new stereocenters simultaneously. One strategy involves the diastereoselective synthesis of substituted tetrahydroindolizines and indolizidines. researchgate.net These reactions can proceed in high yield and with significant control over the relative stereochemistry of the newly formed chiral centers.

Another approach involves cycloaddition reactions where the facial selectivity of the reaction determines the diastereomeric outcome. For example, the cycloaddition of bicyclo[1.1.0]butanes with dienophiles can lead to the diastereoselective synthesis of complex cyclobutane (B1203170) derivatives, a principle that can be extended to other strained systems and cycloaddition partners. rsc.org While not directly applied to this compound in the reviewed literature, such strategies highlight potential pathways for diastereoselective constructions of fused heterocyclic systems.

One-pot procedures involving domino reactions have also been employed to achieve diastereoselectivity. The reaction between CF3-substituted allenynes and tosylazide, catalyzed by Cu(I), proceeds through a cascade of cycloaddition, rearrangement, and cyclization to afford highly functionalized proline derivatives with high diastereoselectivity. mdpi.com This demonstrates how metal catalysis in a multi-step sequence can control the formation of multiple stereocenters in a single operation.

The table below summarizes findings related to stereoselective synthesis relevant to the indolizine framework.

Reaction TypeSubstratesKey FeaturesStereochemical OutcomeReference
Domino ReactionSubstituted pyridines, γ-bromo-crotonatesOne-pot 1,3-dipolar cycloaddition/deprotonation/elimination/oxidation for construction of indolizines.Not specified researchgate.net
Domino Sequencep-quinols, aldehydes/benzaldiminesOne-pot synthesis of tetrahydrobenzo[d]oxazolones and other heterocycles. Catalyst choice essential for outcome.Stereoselective researchgate.net
Cu(I)-catalyzed Cascade ReactionCF3-substituted allenynes, tosylazide[3 + 2]-cycloaddition/rearrangement/Alder-ene cyclization to form proline derivatives.High diastereoselectivity mdpi.com
One-pot SynthesisL-cysteine or D-penicillamine, achiral succindialdehydeSynthesis of tricyclic thiazolidine-ring fused systems creating two new asymmetric centers.Diastereoselective scielo.br

Electronic Structure and Spectroscopic Investigations of 1 Methoxyindolizine

Theoretical Frameworks for Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Computational quantum chemistry provides a powerful lens through which to investigate these structures. For 1-methoxyindolizine, a variety of theoretical frameworks can be employed, ranging from foundational to high-accuracy methods, to understand its ground state properties, electron distribution, and energies.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become one of the most popular and versatile methods in computational chemistry. wikipedia.org The core principle of DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system can be determined using the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.orgepfl.chyoutube.com This significantly simplifies the computational problem. youtube.com The second Hohenberg-Kohn theorem establishes that the ground-state electron density is the one that minimizes the total energy functional of the system. wikipedia.orgyoutube.com

In practice, DFT calculations, particularly through the Kohn-Sham approach, replace the difficult many-electron problem with a more manageable system of non-interacting electrons moving in an effective potential. youtube.com This potential includes an approximation for the exchange and correlation interactions, which are the primary challenge in electronic structure calculations. wikipedia.org

For indolizine (B1195054) derivatives, DFT has been successfully applied to model molecular structures and properties. For instance, theoretical calculations on related 7-methoxyindolizine (B575445) derivatives have been performed using the B3LYP functional with a 6-31G(d,p) basis set to analyze interaction energies and molecular geometry. nih.gov Such calculations yield crucial ground-state properties for this compound, including:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Ground-State Energy: The total electronic energy of the molecule in its most stable state.

Electron Density Distribution: Mapping regions of high and low electron density, which provides insight into chemical reactivity and intermolecular interactions.

Table 1: Comparison of Key Theoretical Frameworks
MethodCore PrincipleTreatment of Electron CorrelationTypical AccuracyComputational Cost
Hartree-Fock (HF-SCF)Approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgNeglects electron correlation; considers only the average repulsion between electrons (mean-field). gatech.eduLower (provides a foundational approximation).Relatively Low
Density Functional Theory (DFT)Uses electron density as the fundamental variable to determine ground-state energy. wikipedia.orgIncludes electron correlation through an approximate exchange-correlation functional. wikipedia.orgGood to High (depends heavily on the chosen functional).Moderate
Coupled Cluster (CC)Constructs the multi-electron wavefunction using an exponential cluster operator acting on a Hartree-Fock reference. wikipedia.orgSystematically and accurately includes electron correlation. wikipedia.orgVery High ("Gold Standard"). nih.govVery High

The Hartree-Fock (HF) method is a foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. wikipedia.org It is often referred to as the Self-Consistent Field (SCF) method because it iteratively refines the solution until the electronic potential is consistent with the calculated charge distribution. wikipedia.orgusp.br The central approximation of the HF method is that the exact N-body wavefunction can be represented by a single Slater determinant, which is constructed from a set of one-electron wavefunctions called spin-orbitals. wikipedia.orggatech.edu

In this framework, each electron is considered to move in the average electrostatic field (a "mean field") created by all other electrons, rather than accounting for the instantaneous repulsions between electrons. gatech.edu This means that the HF method neglects electron correlation. gatech.edu The procedure involves starting with an initial guess for the orbitals, calculating the average field, solving the one-electron equations to get new orbitals, and repeating this process until the orbitals and the energy converge to a stable solution. libretexts.orggatech.edu

While less accurate than methods that include electron correlation, HF theory is fundamental to electronic structure theory. gatech.edu It provides a qualitatively correct picture of molecular orbitals and serves as the standard starting point for more advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory and Coupled Cluster theory. wikipedia.orguni-mainz.de

For calculations demanding high accuracy, post-Hartree-Fock ab initio methods are necessary. Among these, Coupled Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results for small to medium-sized molecules. wikipedia.orgnih.gov CC theory builds upon the Hartree-Fock solution by explicitly accounting for electron correlation. wikipedia.org It does this by constructing the multi-electron wavefunction using an exponential cluster operator that generates various "excitations" (single, double, triple, etc.) from the HF reference determinant. wikipedia.org

Common implementations include:

CCSD: Includes all single and double excitations.

CCSD(T): A popular and highly accurate method that adds an estimate of the effects of triple excitations using perturbation theory. wikipedia.org

These high-level methods are capable of predicting molecular properties with remarkable precision, often approaching experimental accuracy. nih.gov However, their major drawback is their high computational cost, which scales very steeply with the size of the molecule and the basis set. nih.gov For a molecule like this compound, such methods would be computationally intensive but could serve as a benchmark to validate the accuracy of more cost-effective methods like DFT.

The accuracy of any quantum chemical calculation is determined by two key choices: the theoretical method (e.g., HF, DFT, CC) and the basis set. A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. stackexchange.com The choice of basis set and, in the case of DFT, the exchange-correlation functional, is critical.

Basis Set Selection: The size and flexibility of the basis set determine how well the molecular orbitals can be described. Larger basis sets provide more accurate results but at a higher computational cost. stackexchange.com Common families of basis sets include:

Pople Basis Sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good balance of accuracy and cost. The symbols denote specific features: * or (d) adds polarization functions to heavy atoms, while + adds diffuse functions for describing anions or weak interactions.

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit. arxiv.org The "aug-" prefix indicates the addition of diffuse functions. stackexchange.com

Property-Optimized Basis Sets (e.g., pcSseg-n): These are specifically designed to accurately compute certain molecular properties, such as those related to core electrons. arxiv.org

In a study on a related indolizine derivative, the B3LYP functional was paired with the 6-31G(d, p) basis set. nih.gov

Exchange-Correlation Functionals: In DFT, the exact form of the exchange-correlation functional is unknown and must be approximated. wikipedia.orgyoutube.com The choice of this functional is the single largest source of error in DFT calculations. There is a hierarchy of functionals, often referred to as "Jacob's Ladder," with increasing complexity and accuracy:

Local Density Approximation (LDA): The simplest approximation, based on a uniform electron gas.

Generalized Gradient Approximation (GGA): Considers both the electron density and its gradient.

Hybrid Functionals (e.g., B3LYP, PBE0): These are among the most popular functionals and mix a fraction of exact Hartree-Fock exchange with GGA exchange and correlation. arxiv.org

Double-Hybrid Functionals: These incorporate a portion of second-order Møller-Plesset correlation, further improving accuracy but at a higher computational cost. arxiv.org

Computational Modeling of Molecular Geometry and Conformation

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative stabilities. lumenlearning.comlibretexts.org These different arrangements, or conformers, are not isomers, as they can interconvert without breaking bonds. libretexts.org The stability of a particular conformer is inversely related to its potential energy, which is influenced by factors like torsional strain and steric interactions. libretexts.orgsolubilityofthings.com

For this compound, the most significant conformational flexibility arises from the rotation of the methoxy (B1213986) (-OCH₃) group. The key dihedral angles to consider are associated with the C1-O bond and the O-CH₃ bond.

Rotation around the C(indolizine)-O bond: The orientation of the methoxy group relative to the indolizine ring plane will determine its steric interactions with adjacent atoms. The most stable conformation is expected to be one where the methyl group is positioned away from the bulky parts of the indolizine ring to minimize steric hindrance.

Rotation around the O-CH₃ bond: This rotation primarily involves the interaction between the hydrogen atoms on the methyl group and the rest of the molecule.

The most stable conformations are typically staggered, where substituents are maximally separated, while the least stable are eclipsed, where they are aligned and experience greater repulsion. lumenlearning.comscielo.org.mx For the methoxy group in this compound, a planar conformation, where the methyl group lies in the plane of the indolizine ring, could be a low-energy state, either pointing away from or towards the five-membered ring. A perpendicular conformation would likely represent a transition state between these planar forms. A full conformational analysis would involve systematically rotating the relevant bonds and calculating the energy at each step to map the potential energy surface and identify the global energy minimum.

Table 2: Illustrative Conformational Analysis of a Methoxy Group
Dihedral Angle (C-C-O-C)ConformationDescriptionRelative Energy
Syn-periplanar (Eclipsed)Methyl group is eclipsed with a carbon of the aromatic ring.High (Unstable)
~60°Syn-clinal (Gauche)Staggered conformation.Intermediate
~120°Anti-clinal (Eclipsed)Methyl group is eclipsed with a bond in the aromatic ring.High (Unstable)
180°Anti-periplanar (Staggered)Methyl group is positioned away from the ring.Low (Stable)

Note: This table is illustrative of the general principles of conformational analysis for a methoxy group attached to an aromatic system and does not represent specific calculated values for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into conformational changes and interactions with their environment over time. For indolizine derivatives, MD simulations have been employed to understand the stability of ligand-protein complexes, which is crucial in fields like drug discovery.

In studies involving 7-methoxyindolizine derivatives, MD simulations were performed to assess the stability of these compounds when bound to biological targets such as enzymes. vulcanchem.com These simulations confirmed that derivatives with high binding affinity, as predicted by molecular docking, maintained stable interactions within the enzyme's active site throughout the simulation period. vulcanchem.com For instance, simulations of 7-methoxy-indolizine derivatives targeting the enoyl-[acyl-carrier] protein reductase, a key enzyme in Mycobacterium tuberculosis, revealed that the most active compounds formed stable complexes. plos.org The stability of these protein-ligand systems reinforces the reliability of docking results and provides a more realistic, dynamic picture of the molecular interactions at play. researchgate.net

These computational experiments model the intricate movements and conformational adjustments of the molecule, which are critical for understanding its interactions with biological macromolecules. researchgate.net The insights gained from MD simulations are pivotal for the rational design of new compounds with optimized activity.

Prediction of Preferred Molecular Geometries

X-ray diffraction analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate revealed that it crystallizes in the monoclinic crystal system. nih.gov The molecular geometry is influenced by various intramolecular and intermolecular interactions, including hydrogen bonds and π-π stacking, which guide the crystal packing. plos.org For example, the crystal structures of some 7-methoxyindolizine derivatives are stabilized by C-H···O and C-H···N hydrogen-bonded dimeric motifs. plos.org

Theoretical models, such as Valence Shell Electron Pair Repulsion (VSEPR) theory, provide a foundational understanding of molecular shape by considering the repulsion between electron pairs in the valence shell of the central atoms. scielo.brpressbooks.pub For the indolizine core, the nitrogen atom and the surrounding carbon atoms exhibit geometries based on their bonding and lone pairs. github.io Computational chemistry methods refine these predictions, providing precise bond lengths, bond angles, and dihedral angles. For example, in a related 7-methoxyindolizine derivative, theoretical calculations were performed using the B3LYP/6-31G(d,p) basis set to analyze its structure. nih.gov These computational approaches are essential for predicting the three-dimensional structure of molecules where experimental data is unavailable. libretexts.org

Table 1: Crystallographic Data for a Representative Methoxyindolizine Derivative (Data for diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)12.0497(6)
b (Å)17.8324(10)
c (Å)19.6052(11)
α (°)90.000
β (°)100.372(1)
γ (°)90.000
Volume (ų)4143.8(4)
Source: nih.gov

Investigation of Intrinsic Electronic Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital devoid of electrons, acts as an electron acceptor. libretexts.orgnist.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. libretexts.org

For conjugated systems like indolizine, the HOMO-LUMO gap is particularly important. libretexts.org The delocalized π-electron system influences the energies of the frontier orbitals. Computational methods, especially DFT, are widely used to calculate the energies of the HOMO and LUMO and the resulting energy gap. schrodinger.com While specific calculations for this compound are not detailed in the provided search results, studies on similar aromatic and heterocyclic systems show that such analyses are routine in computational chemistry to rationalize the electronic behavior and reactivity of these molecules. chalcogen.roresearchgate.net

Table 2: Conceptual Data for FMO Analysis

OrbitalDescriptionRole in Reactivity
HOMO Highest Occupied Molecular OrbitalNucleophilic / Electron Donor
LUMO Lowest Unoccupied Molecular OrbitalElectrophilic / Electron Acceptor
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of kinetic stability and reactivity
Source: wikipedia.orgnumberanalytics.comschrodinger.com

Charge Density Distribution and Electrostatic Potential Maps

The charge density distribution within a molecule describes how electron density is spread across its atomic framework. researchgate.netarxiv.org This distribution is fundamental to understanding a molecule's chemical properties, including its reactivity and intermolecular interactions. A powerful way to visualize this is through Molecular Electrostatic Potential (MEP) maps. researchgate.netlibretexts.org

MEP maps illustrate the electrostatic potential on the electron isodensity surface of a molecule. reed.edu They use a color scale to represent different potential values, providing an intuitive picture of the charge distribution. turbomole.org

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen) and are prone to electrophilic attack. researchgate.netyoutube.com

Blue regions signify positive electrostatic potential, representing areas of low electron density or electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack. researchgate.netyoutube.com

Green regions denote areas of neutral or near-zero potential.

For indolizine derivatives, MEP maps can identify the most reactive sites. In silico studies of 7-methoxyindolizine derivatives have shown that electrostatic interactions are a key component of their binding to biological targets. vulcanchem.complos.org The oxygen atom of the methoxy group and the nitrogen atom of the indolizine ring are expected to be regions of negative potential, while hydrogen atoms on the aromatic rings would exhibit positive potential. These maps are crucial for predicting how a molecule will interact with other molecules, such as substrates, inhibitors, or solvent molecules. libretexts.org

Prediction and Analysis of Spectroscopic Properties from Electronic Structure

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. shu.ac.uk The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. ubbcluj.ro For organic molecules with π-systems, the most common transitions are π→π* and n→π*. shu.ac.uk

π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically characterized by high molar absorptivities (ε > 1,000 L mol⁻¹ cm⁻¹) and are common in conjugated systems like indolizine. shu.ac.uk

n→π* transitions involve moving an electron from a non-bonding orbital (e.g., a lone pair on a nitrogen or oxygen atom) to an antibonding π* orbital. These transitions are generally less intense (ε < 1,000 L mol⁻¹ cm⁻¹) than π→π* transitions. shu.ac.uklibretexts.org

The electronic structure of this compound, with its conjugated π-system and heteroatoms (N and O) bearing lone pairs, allows for both types of transitions. Photophysical studies of various indolizine derivatives have shown that their maximum absorbance peaks typically fall within the 256–460 nm range. researchgate.net The precise wavelength of maximum absorption (λmax) and the intensity of the absorption bands are sensitive to the substituents on the indolizine core. The energy of these transitions is directly related to the HOMO-LUMO gap; a smaller gap generally corresponds to absorption at a longer wavelength. libretexts.org

Table 3: General Characteristics of Electronic Transitions in UV-Vis Spectroscopy

Transition TypeDescriptionExpected Molar Absorptivity (ε)
π → π Electron moves from a bonding π orbital to an antibonding π orbital.High (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → π Electron moves from a non-bonding orbital to an antibonding π orbital.Low (10 - 1,000 L mol⁻¹ cm⁻¹)
Source: shu.ac.uklibretexts.org
Emission Spectra and Fluorescence Quantum Yields

The photophysical properties, including emission spectra and fluorescence quantum yields, are crucial for understanding the electronic behavior of molecules upon excitation. While specific emission data for this compound is sparse, research into its derivatives highlights the fluorescent potential of the indolizine core.

Indolizine derivatives are recognized for their fluorescence properties, which are sensitive to the nature and position of substituents on the heterocyclic ring. researchgate.net The introduction of a methoxy group, a known electron-donating group, is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the emission wavelength and fluorescence efficiency. For instance, studies on various functionalized indolizines show that their emission properties can be tuned across the visible spectrum. arkat-usa.orgrsc.org Some derivatives have been investigated for applications in organic light-emitting diodes (OLEDs), indicating that the indolizine framework is a promising scaffold for luminescent materials. rsc.org

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is defined as the ratio of photons emitted to photons absorbed. nih.gov Its determination is often carried out using a comparative method with a well-characterized standard. nih.gov Although a specific quantum yield for this compound is not reported, studies on analogous fluorescent molecules, such as dansyl derivatives, show emission maxima in the range of 530-535 nm, with the behavior attributed to the dansyl moiety's charge-transfer characteristics. semanticscholar.org Similarly, the photophysical properties of other heterocyclic systems are known to be highly dependent on solvent polarity, often exhibiting red-shifted emission in more polar solvents, which is indicative of charge transfer in the excited state. arkat-usa.org

Advanced Spectroscopic Characterization Techniques for Structural Validation

The definitive structure of novel compounds is established through a combination of modern spectroscopic techniques. For methoxyindolizine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information to confirm connectivity, functional groups, molecular weight, and three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is a fundamental tool for elucidating the precise molecular structure by mapping the chemical environments of magnetically active nuclei like ¹H and ¹³C. researchgate.net While the complete NMR assignment for this compound is not available in the cited literature, extensive data has been reported for its substituted analogues, providing insight into the expected chemical shifts for the indolizine core.

For example, the ¹H and ¹³C NMR spectra for 1-(2-Chloroethyl)-3-ethyl 7-methoxyindolizine-1,3-dicarboxylate have been fully assigned. cdnsciencepub.com The methoxy group protons appear as a singlet, a characteristic feature, while the protons on the indolizine ring system exhibit chemical shifts and coupling patterns consistent with their positions on the electron-rich heterocycle. cdnsciencepub.com

Table 1: NMR Spectroscopic Data for 1-(2-Chloroethyl)-3-ethyl 7-methoxyindolizine-1,3-dicarboxylate in CDCl₃ cdnsciencepub.com

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
9.34 (d, J = 7.6 Hz, 1H)H-5163.9C=O
7.91 (s, 1H)H-2161.1C=O
7.64 (s, 1H)H-8158.6C-7
6.66 (d, J = 7.6 Hz, 1H)H-6141.7C-8a
4.55 (t, J = 5.6 Hz, 2H)-CH₂Cl129.2C-2
4.34 (q, J = 7.0 Hz, 2H)-OCH₂CH₃124.7C-5
3.91 (s, 3H)-OCH₃114.1C-1
3.83 (t, J = 5.6 Hz, 2H)-CH₂CH₂Cl108.8C-3
1.38 (t, J = 7.0 Hz, 3H)-OCH₂CH₃102.2C-6
97.4C-8
63.3-CH₂Cl
60.2-OCH₂CH₃
55.7-OCH₃
42.3-CH₂CH₂Cl
14.5-OCH₂CH₃

Similarly, detailed NMR data is available for other derivatives like Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate . ijper.org The chemical shifts observed in these derivatives for the methoxy group and the indolizine ring protons and carbons serve as a reliable reference for characterizing other related structures. ijper.orgnih.gov

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oup.comlibretexts.org The IR spectrum of a molecule provides a "fingerprint" based on its unique set of vibrational modes.

For methoxyindolizine derivatives, IR spectroscopy is crucial for confirming the presence of key functional groups. While the spectrum for this compound is not provided, the spectra of its derivatives display characteristic absorption bands. For instance, in 1-(2-Chloroethyl)-3-ethyl 7-methoxyindolizine-1,3-dicarboxylate , the spectrum shows strong absorptions corresponding to the carbonyl (C=O) groups of the ester functionalities. cdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for Selected Methoxyindolizine Derivatives

CompoundKey Functional GroupsCharacteristic Absorption Bands (cm⁻¹)Source
1-(2-Chloroethyl)-3-ethyl 7-methoxyindolizine-1,3-dicarboxylateC=O (ester)1680 cdnsciencepub.com
Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylateC≡N (nitrile), C=O (ester), C=O (ketone)2227, 1701, 1639 ijper.org
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateC=O (benzoyl), C=O (ester)1699, 1668 nih.gov

These examples demonstrate the utility of IR spectroscopy in verifying the molecular structure by identifying the expected functional groups introduced during synthesis. The presence of aromatic C-H stretching and bending vibrations, as well as C-O stretching from the methoxy group and ether linkages, would also be expected. rjpbcs.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation patterns. mdpi.comnih.gov

For derivatives of methoxyindolizine, Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used to confirm the molecular mass of the synthesized compounds. The molecular ion peak ([M+H]⁺ or [M]⁺) is a key indicator of successful synthesis. nih.gov For example, the high-resolution mass spectrum (HR-MS) of 1-(2-Chloroethyl)-3-ethyl 7-methoxyindolizine-1,3-dicarboxylate shows a molecular ion peak at m/z 325.0713, which corresponds to its calculated exact mass. cdnsciencepub.com

Table 3: Mass Spectrometry Data for Selected Methoxyindolizine Derivatives

CompoundIonization MethodCalculated Mass [M]⁺ or [M+H]⁺Observed m/zSource
1-(2-Chloroethyl)-3-ethyl 7-methoxyindolizine-1,3-dicarboxylateHR-MS (ESI)325.0717325.0713 cdnsciencepub.com
Ethyl 3-propionyl-7-methoxyindolizine-1-carboxylateLC-MS (ESI)370.12 (for F analogue)370.12 ijper.org
4-Methoxy-1-(2-(3-methoxyphenyl)-2-oxoethyl) pyridin-1-ium bromideLC-MS (ESI)258.2258.2 nih.gov

The fragmentation patterns of indolizine derivatives can also offer structural insights. Studies on related indole (B1671886) alkaloids show characteristic fragmentation pathways, often involving the loss of substituents from the main heterocyclic core, which helps in identifying the structure of unknown analogues. nih.govscirp.org

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org While the crystal structure for this compound itself has not been reported, the structures of several of its more complex derivatives have been elucidated, revealing key features of the indolizine scaffold.

A single-crystal X-ray diffraction study of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate provided detailed information about its molecular geometry and crystal packing. nih.govmdpi.com The analysis confirmed the planar nature of the indolizine ring system and provided precise measurements of the bond lengths and angles within the core structure. nih.govmdpi.com

Table 4: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate nih.govmdpi.com

Parameter Value
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)12.0497(6)
b (Å)17.8324(10)
c (Å)19.6052(11)
α (°)90.000
β (°)100.372(1)
γ (°)90.000
Volume (ų)4143.8(4)

Similar studies on other substituted indolizines have shown that the molecular arrangements are often guided by various intermolecular forces, including C-H···O hydrogen bonds and π···π stacking interactions, which stabilize the crystal lattice. plos.org These crystallographic studies on derivatives are invaluable for understanding the fundamental structural chemistry of the methoxyindolizine ring system.

Reactivity and Reaction Mechanisms of 1 Methoxyindolizine

Electrophilic Aromatic Substitution Reactions of the Indolizine (B1195054) Core

Indolizines, as π-electron-rich heterocyclic systems, are generally susceptible to electrophilic aromatic substitution (EAS) usp.br. The typical sites of electrophilic attack on the indolizine ring are the C-3 position, followed by the C-1 position usp.br. The presence of substituents can further modulate this reactivity and regioselectivity.

Regioselectivity of Substitution Patterns

The inherent regioselectivity of indolizines in EAS favors substitution at the C-3 position, followed by the C-1 position usp.br. In the absence of specific data for 1-methoxyindolizine, it is reasonable to infer that the presence of an electron-donating methoxy (B1213986) group at C-1 would further activate these positions. The precise distribution of substitution might depend on the specific electrophile and reaction conditions, with steric factors also playing a role. For instance, if the electrophile is bulky, substitution might be disfavored at the C-1 position if the C-2 position is also substituted. However, without direct studies on this compound, these are predictions based on general reactivity patterns.

Nucleophilic Reactions and Ring Opening/Transformation Pathways

While indolizines are primarily known for their electrophilic substitution reactions, they can also undergo nucleophilic attack under specific circumstances, particularly when electron-withdrawing groups are present on the ring system usp.br. The methoxy group itself, being an oxygen-containing substituent, can potentially be displaced by strong nucleophiles under forcing conditions, although this is more commonly observed in related heterocyclic systems where the methoxy group is activated msu.ru.

The provided literature does not extensively detail ring-opening reactions of the this compound core itself. However, nucleophilic ring opening is a characteristic reaction of strained cyclic ethers like epoxides, where nucleophiles attack the less substituted carbon, often via an SN2 mechanism youtube.comlibretexts.orgmasterorganicchemistry.comsemanticscholar.org. While indolizines are aromatic and possess a different ring strain profile, the principle of nucleophilic attack remains relevant. In systems with electron-withdrawing groups, nucleophilic addition to the ring system has been observed usp.br. The electron-donating nature of the methoxy group might generally disfavor direct nucleophilic attack on the indolizine ring unless other activating groups are present.

Cycloaddition Reactions Involving the Indolizine System

Cycloaddition reactions play a significant role in the synthesis of indolizine derivatives, and the indolizine core itself can participate in certain cycloaddition processes acs.orgresearchgate.netrsc.orglibretexts.orgmdpi.com. For example, 1,3-dipolar cycloadditions between pyridinium (B92312) salts and alkynes or alkenes are a common route to construct the indolizine scaffold acs.orgresearchgate.net. Furthermore, indolizine derivatives can be utilized in subsequent transformations involving C-H functionalization, which can be viewed as a form of directed cycloaddition or related coupling reactions acs.org. While specific examples of this compound acting as a diene or dienophile in cycloaddition reactions are not prominently featured, the general reactivity of the indolizine system suggests potential participation in such processes, particularly if the electronic properties conferred by the methoxy group enhance its dienophilic or dipolar character.

Oxidation and Reduction Pathways of this compound

The indolizine nucleus, like many aromatic heterocycles, can undergo oxidation and reduction reactions. Oxidation can lead to various products depending on the oxidizing agent and reaction conditions, potentially affecting the heterocyclic rings or substituents. For instance, photooxidation of indolizines using hydrogen peroxide has been reported for specific applications acs.org. Oxidation of indolizine derivatives has also been noted in synthetic sequences oregonstate.edu.

Reduction of the indolizine system typically involves catalytic hydrogenation or the use of reducing agents, which can lead to partially or fully saturated indolizine derivatives. The methoxy group itself can be sensitive to certain strong reducing or oxidizing conditions, potentially undergoing cleavage or transformation. However, specific details regarding the selective oxidation or reduction of this compound are not extensively covered in the provided search results, beyond general mentions of oxidation in derivative synthesis acs.orgoregonstate.edu.

Functionalization Reactions for Derivatization

Functionalization of the indolizine core is crucial for synthesizing diverse derivatives with tailored properties. Several strategies can be employed for the derivatization of this compound.

Electrophilic Substitution: As discussed in Section 4.1, electrophilic aromatic substitution is a primary method for introducing functional groups onto the indolizine ring. The methoxy group at the 1-position is expected to activate the system towards such reactions.

Metalation and Electrophilic Quench: Directed metalation, typically using organolithium reagents or Grignard reagents, followed by quenching with various electrophiles, is a powerful strategy for regioselective functionalization of indolizines usp.br. For instance, metalation at the C-5 position of indolizines followed by reaction with electrophiles like CO₂, benzaldehyde, or iodomethane (B122720) has been reported usp.br. Similarly, base-controlled protocols using LDA or magnesium amides have allowed functionalization at C-2 and C-5 positions, with regioselectivity influenced by the electrophile's reactivity usp.br. These methods allow for the introduction of a wide array of functional groups, such as halogens, carbonyls, and alkyls, enabling the synthesis of complex derivatives.

Other Functionalization Methods: Indolizines can also be functionalized using electrophilic reagents directly researchgate.net. Palladium-mediated C-H functionalization has also been employed to create fused indolizine scaffolds acs.org.

The choice of functionalization strategy would depend on the desired position of substitution and the compatibility of the reaction conditions with the methoxy group.

Structure Activity Relationship Sar Studies and Mechanism Based Research of 1 Methoxyindolizine Derivatives

Correlations between Structural Modifications and Molecular Interactions

Investigating how structural changes affect molecular interactions provides fundamental insights into the mechanism of action. For methoxyindolizine derivatives, modifications at various positions of the indolizine (B1195054) core and attached substituents have been explored to enhance their biological activity.

Research into 7-methoxyindolizine (B575445) derivatives has revealed significant correlations between specific structural modifications and their potency against biological targets, notably the COX-2 enzyme and Mycobacterium tuberculosis (MTB).

For COX-2 inhibition, the presence of electron-withdrawing groups, such as a cyano group at the para position of the benzoyl moiety, has been shown to enhance inhibitory activity. For example, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (Compound 5a) demonstrated promising COX-2 inhibitory activity with an IC₅₀ of 5.84 µM, comparable to the established drug indomethacin (B1671933) (IC₅₀ = 6.84 µM) nih.gov, dntb.gov.ua. The nature of substituents on the indolizine ring itself, such as carboxylate groups at the 1- and 2-positions, also contributes to COX-2 inhibition vulcanchem.com.

In the context of anti-tuberculosis activity, modifications on the benzoyl group have proven influential. Specifically, compounds featuring a methoxy (B1213986) group at the meta position of the benzoyl ring have shown improved activity against multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis researchgate.net, nih.gov. Compounds like 5i and 5j, possessing this feature, exhibited encouraging anti-TB activity researchgate.net, nih.gov.

Table 1: COX-2 Inhibition of 7-Methoxyindolizine Derivatives

Compound IDSubstituents (on benzoyl ring and indolizine core)IC₅₀ (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)4-CN on benzoyl; 1,2-dicarboxylate5.84 nih.gov, dntb.gov.ua
Indomethacin (Control)N/A6.84 nih.gov, dntb.gov.ua
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)4-Br on benzoyl; 1,2-dicarboxylateNot specified nih.gov, dntb.gov.ua
Diethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate (5d)3-MeO on benzoyl; 1,2-dicarboxylateNot specified nih.gov, dntb.gov.ua
Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate (5e)4-Br on benzoyl; 2-ethyl, 1-carboxylateNot specified nih.gov, dntb.gov.ua

Substituent Effects on Biological Target Engagement and Potency (e.g., enzyme inhibition)

Computational Approaches in SAR Elucidation

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for understanding SAR and predicting the activity of new compounds.

Molecular docking studies have been extensively employed to investigate the binding modes of methoxyindolizine derivatives with their target enzymes. For COX-2 inhibition, docking studies have indicated that hydrophobic interactions are the primary contributors to the binding of these compounds within the enzyme's active site vulcanchem.com, nih.gov.

Similarly, docking studies targeting the enoyl-[acyl-carrier] protein reductase enzyme of Mycobacterium tuberculosis (MTB) have revealed specific interactions. Derivatives have been observed to interact with key amino acid residues such as Pro193, Tyr158, Phe149, and Lys165 through hydrogen bonding, π-π interactions, and electrostatic interactions researchgate.net, nih.gov. These studies have shown binding affinities in the range of 7.07–8.57 kcal/mol, with specific derivatives demonstrating higher affinities, thereby providing a molecular basis for their anti-TB activity and guiding further optimization researchgate.net, nih.gov. Molecular docking has also identified potential targets such as the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme for certain indolizine derivatives dntb.gov.ua.

Applications of 1 Methoxyindolizine in Materials Science and Chemical Technologies

Development of Fluorescent Materials and Probes

Indolizine (B1195054) derivatives have garnered attention for their inherent fluorescence properties, positioning them as valuable components in the development of advanced fluorescent materials and probes.

Utilization as Organic Fluorescent Molecules

The conjugated planar electronic structure of indolizines contributes to strong fluorescence properties derpharmachemica.com. Several indolizine derivatives have been synthesized and investigated for their potential as organic fluorescent molecules, finding utility as dyes and biological markers mdpi.com. Research has shown that certain indolizine derivatives exhibit tunable fluorescence, adaptable for use in both solid-state and solution applications researchgate.net. For instance, Mes2B-functionalized indolizine derivatives have been reported to be brightly blue or blue-green fluorescent, with specific emission wavelengths and quantum yields.

Table 6.1.1: Fluorescence Properties of Selected Indolizine Derivatives

Derivative Type Emission Wavelength (λem, nm) Fluorescence Quantum Yield (Φ) Source Citation
Mes2B-functionalized indolizine derivatives 428–495 0.27–0.68 acs.org

Applications as Spectroscopic Sensitizers

The photophysical characteristics of indolizine derivatives suggest their potential as spectroscopic sensitizers derpharmachemica.com. Their electronic structure allows for efficient energy transfer processes, a key requirement for sensitizer (B1316253) applications derpharmachemica.comrsc.org. Indolizine derivatives, alongside gold(III) complexes, have been noted for their fascinating photophysical properties that lead to potential applications as organic sensitizers rsc.org.

Integration into Electroluminescent Materials and Organic Light-Emitting Diode (OLED) Technology

Indolizine derivatives have been explored for their suitability in organic light-emitting devices (OLEDs) due to their appreciable photophysical properties rsc.org. Indolizine, with its appropriate π-conjugation length, has been utilized as an acceptor component in fluorescent OLEDs, contributing to deep-blue emissions tandfonline.com. The development of novel materials for OLEDs is an active area, and indolizine-based structures are being investigated for their potential to enhance device performance researchgate.net.

Exploration in Electrical and Photonic Materials

Beyond their fluorescent capabilities, indolizine derivatives are also being studied for their electrical and photonic material properties.

Investigation of Electric Properties

Studies on indolizine derivatives have revealed their potential as semiconductors. Temperature-dependent direct current (d.c.) electric conductivity measurements on thin films of synthesized indolizine derivatives have shown typical n-type semiconductor behavior researchgate.netresearchgate.net. The activation energy for electric conduction in these compounds has been reported to range between 0.32 and 1.07 eV researchgate.net. These findings suggest that indolizine derivatives can be processed into organic films with reproducible electronic properties, making them candidates for electronic applications researchgate.net.

Table 6.2.1: Electrical Properties of Indolizine Derivatives

Derivative Type Semiconductor Behavior Activation Energy (eV) Source Citation
Indolizine derivatives n-type 0.32–1.07 researchgate.net
Indolizine derivatives n-type 0.59–0.94 researchgate.net

Photoluminescence Studies

Photoluminescence (PL) studies on indolizine derivatives have revealed a range of interesting phenomena, including tunable emission and "turn-on" luminescence. Research has examined the fluorescence spectra and quantum yields of various indolizine compounds researchgate.netjlu.edu.cn. For example, specific indolizine complexes have demonstrated "turn-on" luminescence, with emission intensity increasing significantly upon photoinduction rsc.orgrsc.org. The development of scaffolds like pyrido[3,2-b]indolizine has also shown promise for creating tunable fluorescent materials with emissions spanning from blue to red acs.org.

The indolizine scaffold and its derivatives represent a promising area of research in materials science and chemical technologies, particularly for their fluorescent and electronic properties. While indolizine derivatives have been investigated for applications as organic fluorescent molecules, spectroscopic sensitizers, components in OLEDs, and n-type semiconductors, specific research detailing the applications of 1-Methoxyindolizine in these precise contexts was not found within the scope of the provided searches. Future investigations into the unique photophysical and electronic characteristics of this compound could potentially unlock its utility in these advanced material applications.


Contributions to Dye Chemistry and Pigment Development

Direct applications of this compound in the field of dye chemistry and pigment development are not extensively detailed in the reviewed scientific literature. While the broader indolizine scaffold has been explored for certain advanced applications, such as fluorescent bio-taggers researchgate.net, specific research detailing the use of this compound in the synthesis or development of dyes and pigments was not found within the scope of this review. The general indolizine structure has been noted for its potential in fluorescence, which is a property relevant to some dye applications, but concrete examples involving this compound in this specific area remain underexplored in the available sources.

Catalysis and Ligand Design Applications

The unique structural features of indolizine derivatives, including methoxy-substituted variants, position them as potential candidates for applications in catalysis and ligand design.

Development as Ligands for Transition Metal Complexes

Research indicates that compounds related to this compound, such as those identified as "Methoxyindolizine-1," have been investigated for their potential as ligands in transition metal complexes researchgate.net. These molecules can coordinate with metal centers, forming complexes that exhibit specific catalytic or material properties. For instance, such ligands have been explored in conjunction with transition metals like copper, where the ligand's structure influences the resulting complex's stability and reactivity researchgate.net. The ability of these nitrogen-containing heterocyclic compounds to donate electron pairs makes them suitable for chelating or coordinating with metal ions, a fundamental requirement for ligand design in catalysis.

Role in Catalytic Processes and Transformations

The incorporation of methoxyindolizine-based ligands into transition metal complexes has shown promise in enhancing catalytic performance. Studies suggest that these ligands can improve the efficiency and enantioselectivity of catalytic transformations researchgate.net. This implies that when a methoxyindolizine derivative acts as a ligand in a metal complex, it can facilitate chemical reactions more effectively, leading to higher yields of desired products. Furthermore, the potential for improved enantioselectivity is crucial for asymmetric synthesis, enabling the preferential formation of one stereoisomer over another, which is vital in the production of pharmaceuticals and fine chemicals.

Summary of Findings:

Application AreaSpecific Role/ContributionAssociated Transition Metal (if any)Key Outcome/FindingReference
Catalysis and Ligand DesignLigand for transition metal complexesCopperImproves efficiency and enantioselectivity researchgate.net
Dye Chemistry and Pigment DevelopmentNot specified in reviewed literatureN/ANo direct contributions foundN/A
Indolizine Scaffold (General)Fluorescent bio-taggerN/AUsed for labeling biological molecules researchgate.net

Compound Names Mentioned:

this compound

Methoxyindolizine-1

Future Perspectives and Challenges in 1 Methoxyindolizine Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of indolizine (B1195054) derivatives has seen considerable advancement, with a growing emphasis on "green chemistry" principles. Future research will likely focus on developing more sustainable and efficient synthetic routes. Current trends include the use of:

Eco-friendly methods: Techniques such as microwave irradiation, sonication, and solvent-free reactions are being explored to reduce reaction times, energy consumption, and waste generation derpharmachemica.comscispace.com.

Biocatalysis: The application of enzymes, such as lipases from Candida antarctica, has shown promise for one-pot indolizine synthesis in aqueous media, offering a greener alternative to traditional chemical catalysts mdpi.com.

Multicomponent Reactions (MCRs): One-pot, three-component reactions involving aldehydes, secondary amines, and terminal alkynes, often catalyzed by metal salts like CuCl in benign solvents such as PEG, are efficient for generating substituted indolizines scispace.com.

Metal-catalyzed C-H activation: Advances in catalysis, utilizing metals like palladium, gold, silver, and copper, continue to offer new strategies for indolizine synthesis ijettjournal.org.

The challenge lies in scaling these sustainable methods for industrial production while maintaining high yields and purity, and ensuring the cost-effectiveness of greener reagents and processes.

Advancements in Computational Chemistry Applications for Predictive Modeling

Computational chemistry plays a crucial role in understanding and predicting the properties and reactivity of indolizine derivatives. Future advancements will likely involve:

Density Functional Theory (DFT) calculations: DFT is instrumental in elucidating electronic structures, predicting optical properties like fluorescence, and understanding molecular interactions acs.orgacs.org. For indolizines, DFT can help correlate structural modifications with emission wavelengths and fluorescence quantum yields acs.org.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models: These models can predict biological activities and material properties based on molecular structure, accelerating the discovery of new drug candidates and materials researchgate.net.

Machine Learning (ML) and Artificial Intelligence (AI): Integrating ML/AI with computational chemistry, particularly using descriptors like aPLIED for protein-ligand interactions, can significantly enhance prediction accuracy for drug discovery and materials design riken.jp.

Predictive Reaction Modeling: Developing automated systems for predicting chemical reaction outcomes, potentially without extensive human guidance, could streamline synthetic route design nih.govchemrxiv.org.

The primary challenges include improving the reliability and accuracy of predictions, reducing computational costs, and effectively integrating computational data with experimental validation.

Exploration of Emerging Applications in Advanced Materials Science

The inherent electronic and photophysical properties of indolizine derivatives make them attractive for advanced materials applications. Future research directions include:

Organic Electronics: Indolizine-based compounds are being investigated for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their tunable electronic structures and fluorescence properties acs.orgchemrxiv.org. π-expanded indoloindolizines, for instance, show promise as stable chromophores with tunable emission across the visible spectrum chemrxiv.org.

Luminescent Materials and Sensors: The strong fluorescence exhibited by many indolizine derivatives makes them suitable for use as fluorescent probes, sensors, and imaging agents. Their emission properties can be tuned by structural modifications ijettjournal.orgacs.org.

Functional Polymers: Indolizine moieties can be incorporated into polymer backbones or side chains to create functional polymers with specific electronic, optical, or sensing capabilities ijettjournal.org.

Other Advanced Materials: Research may extend to applications in areas such as photocatalysis, nonlinear optics, and stimuli-responsive materials, leveraging the unique electronic delocalization within the indolizine core derpharmachemica.com.

Challenges include achieving long-term stability, optimizing device integration, and cost-effective synthesis of these advanced materials.

Interdisciplinary Research Opportunities and Collaborations

The multifaceted nature of indolizine chemistry necessitates and benefits from interdisciplinary collaboration. Future opportunities include:

Drug Discovery and Medicinal Chemistry: Collaborations between synthetic chemists, pharmacologists, and biologists are crucial for identifying novel indolizine-based drug candidates with improved efficacy and reduced side effects, targeting various diseases derpharmachemica.comijettjournal.orgresearchgate.net.

Materials Science and Engineering: Partnerships with materials scientists can drive the development of new indolizine-based functional materials for electronic devices, sensors, and energy applications chemrxiv.orgroutledge.comopenaccessjournals.comchalmers.sescivisionpub.com.

Computational Science and Data Analytics: Integrating computational chemists, data scientists, and AI experts can accelerate the design, prediction, and optimization of indolizine derivatives for both biological and material applications researchgate.netriken.jpnih.govchemrxiv.orgpsu.eduutep.edu.

Environmental Science and Green Chemistry: Collaborations focused on developing and implementing sustainable synthesis methods are vital for minimizing the environmental impact of chemical production derpharmachemica.comscispace.commdpi.com.

The key to unlocking these opportunities lies in fostering effective communication, knowledge exchange, and synergistic project planning across diverse scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 1-Methoxyindolizine, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis of this compound typically involves indolizine core functionalization via methoxylation using methoxybenzene derivatives under acidic or basic conditions . Key steps include:
  • Coupling Reactions : Palladium or copper catalysts under inert atmospheres for core structure assembly.
  • Functional Group Introduction : Nucleophilic substitution for methoxy groups, validated by TLC and NMR .
  • Purification : Column chromatography or recrystallization to achieve >95% purity (GC-MS/HPLC).
    For reproducibility, document catalyst ratios, solvent systems, and reaction times in the main manuscript, with raw spectral data in supplementary materials .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopic Techniques : 1^1H/13^13C NMR for functional group verification (e.g., methoxy proton at δ 3.2–3.5 ppm) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to confirm purity.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C12_{12}H11_{11}NO).
    Cross-reference data with NIST Chemistry WebBook or PubChem entries for known analogs .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : this compound serves as a precursor for bioactive molecules, particularly in:
  • Antimicrobial Studies : Structure-activity relationship (SAR) analyses via substituent variation at the indolizine core .
  • Kinase Inhibition Assays : Molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities.
    Include dose-response curves (IC50_{50}) and toxicity profiles (e.g., MTT assays) in results, with raw datasets in appendices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for novel this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., unexpected coupling constants in NMR) require:
  • Validation : Repeat experiments under controlled conditions (e.g., degassed solvents).
  • Comparative Analysis : Use computational tools (Gaussian, DFT) to model predicted spectra vs. observed data .
  • Peer Review : Pre-publish datasets in repositories like ChemRxiv for community feedback .

Q. What strategies optimize the regioselectivity of methoxylation in indolizine derivatives?

  • Methodological Answer : Regioselectivity challenges can be addressed via:
  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI in Suzuki-Miyaura couplings .
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (non-polar) on reaction outcomes.
  • DOE (Design of Experiments) : Use factorial designs to isolate variables (temperature, catalyst loading) .

Q. How should researchers analyze conflicting bioactivity results in this compound analogs?

  • Methodological Answer : Address contradictions (e.g., inconsistent IC50_{50} values) by:
  • Data Normalization : Control for batch-to-batch variability (e.g., purity checks via LC-MS).
  • Meta-Analysis : Compare results across ≥3 independent studies using tools like RevMan for statistical rigor .
  • Mechanistic Studies : Conduct in vitro target engagement assays (e.g., SPR) to validate hypotheses .

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ:
  • DFT Calculations : Gaussian 16 to model transition states (e.g., methoxy group electrophilicity).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (NAMD/GROMACS).
  • Cheminformatics : Build QSAR models using RDKit or MOE descriptors .

Q. How can researchers design experiments to explore the environmental stability of this compound?

  • Methodological Answer : Use:
  • Accelerated Degradation Studies : Expose compounds to UV light, humidity, and pH extremes (ASTM guidelines).
  • Analytical Monitoring : Track decomposition via LC-MS/MS and identify byproducts .
  • Ecotoxicology : Daphnia magna or algae assays to assess ecological impact .

Methodological Best Practices

  • Data Presentation :
    • Include processed data (e.g., kinetic plots) in the main text; raw datasets (HPLC chromatograms, NMR FIDs) in supplementary files .
  • Literature Review :
    • Use SciFinder or Reaxys to avoid redundant synthesis routes; prioritize peer-reviewed journals over non-.edu sources .
  • Ethical Compliance :
    • Disclose conflicts of interest and obtain informed consent for biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.